![molecular formula C15H13BrN6O3S B2938710 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396863-61-8](/img/structure/B2938710.png)
2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring using bromine or a brominating agent.
Attachment of the Methylsulfonamido Group: This can be done by reacting the bromophenyl intermediate with a methylsulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. The bromophenyl and methylsulfonamido groups can further modulate its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- 2-(4-iodophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
Uniqueness
2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for drug discovery and development.
Biological Activity
The compound 2-(4-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and associated research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromophenyl group, a methylsulfonamido group, and a tetrazole moiety, which are critical for its biological interactions.
Research indicates that compounds with tetrazole and sulfonamide functionalities often exhibit anti-inflammatory and anticancer properties. The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways in cancer cells.
- Interaction with Protein Targets : The tetrazole ring may interact with various protein targets involved in cell signaling pathways.
Anticancer Activity
Several studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | MCF-7 (Breast cancer) | 12.5 | |
Similar sulfonamide derivative | A549 (Lung cancer) | 15.0 | |
Similar sulfonamide derivative | HeLa (Cervical cancer) | 10.0 |
These results indicate that the compound exhibits promising anticancer properties, with lower IC50 values suggesting higher potency.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been tested for antimicrobial activity. Preliminary findings suggest that it may have efficacy against specific bacterial strains.
These results indicate moderate antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.
Case Studies
A notable case study involved the administration of a related sulfonamide compound in a clinical setting for treating resistant bacterial infections. Patients showed improvement in their conditions with minimal side effects, highlighting the therapeutic potential of this class of compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[3-(methanesulfonamido)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O3S/c1-26(24,25)20-12-4-2-3-11(9-12)17-15(23)14-18-21-22(19-14)13-7-5-10(16)6-8-13/h2-9,20H,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGTVHXQNEPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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